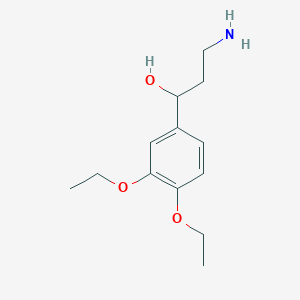

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is a chemical compound . It can be used as a reactant to synthesize β-amino alcohol, which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .

Synthesis Analysis

The synthesis of “this compound” involves the use of 3-(3,4-Dimethoxyphenyl)-L-alanine as a reactant . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and MS . The exact structure can be found in the MOL file .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and are subject to various factors . Detailed information about these reactions can be found in the referenced materials .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 396.7±42.0 °C and its density is predicted to be 1.079±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The pKa is predicted to be 14.88±0.10 .Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored, utilizing Candida antarctica lipase A (CAL-A) as a biocatalyst. This research highlighted the potential of 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol derivatives in asymmetric synthesis, specifically in the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Corrosion Inhibition

Compounds in the series of 1,3-di-amino-propan-2-ol, including derivatives similar to this compound, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These tertiary amines, namely DMP and DEAP, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Poly(ether imine) Dendrimers in Biological Applications

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers were found to be non-toxic, indicating their potential utility in biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Aminochalcones and Antioxidant Activity

The synthesis and evaluation of 2'-aminochalcone derivatives have been conducted, revealing their potential as antioxidants. These compounds, including derivatives structurally related to this compound, exhibited promising antioxidant activities in in vitro tests (Sulpizio, Roller, Giester, & Rompel, 2016).

Synthesis of Cyclic Polyamines

The synthesis of cyclic polyamines using an enzymatic approach, starting from compounds like 3-amino-propan-1-ol, highlights the broad potential of amino alcohols as substrates in the production of multifunctional polycationic polyamines (Cassimjee, Marin, & Berglund, 2012).

Safety and Hazards

Properties

IUPAC Name |

3-amino-1-(3,4-diethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYOYUKLVDMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CCN)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

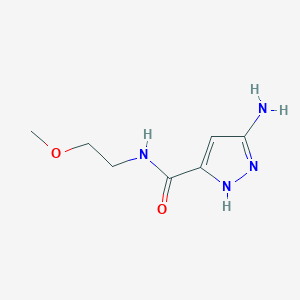

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

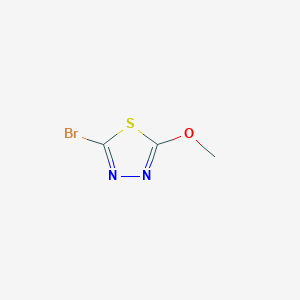

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)